N-(4-iodophenyl)1,2-diaminobenzene Exhibits Nanomolar Inhibition of Human Myeloperoxidase (MPO)
N-(4-iodophenyl)1,2-diaminobenzene demonstrates potent inhibitory activity against recombinant human myeloperoxidase (MPO) with an IC50 value of 159 nM, as determined by an aminophenyl fluorescein-based assay in the presence of 120 mM NaCl [1]. This level of inhibition places the compound in a favorable range for MPO-targeted therapeutic development, particularly given that MPO is a validated target in inflammatory and cardiovascular diseases [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 159 nM |
| Comparator Or Baseline | Inhibitors within the MPO class; many reported MPO inhibitors exhibit IC50 values ranging from low nanomolar to low micromolar [2]. |
| Quantified Difference | Not calculated; data provided as a single-point activity value. |
| Conditions | Inhibition of recombinant human MPO incubated for 10 minutes in the presence of 120 mM NaCl, measured by aminophenyl fluorescein-based assay [1]. |
Why This Matters
Demonstrates a specific and quantifiable biochemical activity, providing a validated target engagement for researchers studying MPO-mediated pathologies and enabling direct comparison with other MPO inhibitor candidates.
- [1] BindingDB. (2022). BDBM50554044 CHEMBL4792720: Enzyme Inhibition Data for N-(4-iodophenyl)1,2-diaminobenzene. BindingDB Database. View Source
- [2] Malle, E., Furtmüller, P. G., Sattler, W., & Obinger, C. (2007). Myeloperoxidase: a target for new drug development? British Journal of Pharmacology, 152(6), 838-854. View Source
